molecular formula C7H6Cl2 B14566376 3,7-Dichlorocyclohepta-1,3,5-triene CAS No. 61393-31-5

3,7-Dichlorocyclohepta-1,3,5-triene

Cat. No.: B14566376
CAS No.: 61393-31-5
M. Wt: 161.03 g/mol
InChI Key: WEGVXYOBMKGROI-UHFFFAOYSA-N
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Description

3,7-Dichlorocyclohepta-1,3,5-triene is a chlorinated derivative of cyclohepta-1,3,5-triene, a seven-membered hydrocarbon with conjugated double bonds. This compound is synthesized through methods such as olefination of aldehydes using Julia-Kocienski reagents . Its characterization aligns with reported spectral data for similar styryl-substituted cycloheptatrienes, underscoring its structural reliability .

Properties

CAS No.

61393-31-5

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

IUPAC Name

3,7-dichlorocyclohepta-1,3,5-triene

InChI

InChI=1S/C7H6Cl2/c8-6-2-1-3-7(9)5-4-6/h1-6H

InChI Key

WEGVXYOBMKGROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through various methods. One common approach involves the chlorination of cycloheptatriene. The reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where cycloheptatriene is reacted with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichlorocyclohepta-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Electronic Variations

Table 1: Structural and Electronic Comparison of Cycloheptatriene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Method
Cyclohepta-1,3,5-triene None 94.15 Parent compound; non-aromatic, conjugated triene system Natural extraction
3,7-Dichlorocyclohepta-1,3,5-triene Cl at C3, C7 197.06 Electron-withdrawing Cl groups reduce electron density; enhances stability Olefination
(E)-7-Styrylcyclohepta-1,3,5-triene Styryl group at C7 244.32 Extended conjugation; potential for photochemical applications Julia-Kocienski olefination
1,2,3,4,5,6,7-Heptaphenyl derivative Phenyl groups at all positions 1056.98 Steric hindrance; undergoes thermal [1,5]-phenyl rearrangement Thermal rearrangement
Cyclohepta-1,3,5-triene-1-carbonyl chloride COCl at C1 168.59 Electrophilic carbonyl group; reactive in substitution reactions Functionalization of parent
Key Observations:
  • Substituent Effects : Chlorine atoms in this compound withdraw electron density, reducing aromatic stabilization compared to the parent compound. Styryl groups (e.g., in 2d ) extend conjugation, enhancing UV absorption properties.
  • Aromaticity: The parent cycloheptatriene is non-aromatic but forms aromatic tropylium ions (C₇H₇⁺) upon hydride abstraction .
  • Thermal Stability : Heptaphenyl derivatives undergo thermal rearrangements due to steric strain , whereas 3,7-dichloro derivatives exhibit higher thermal stability due to reduced steric bulk.

Stability and Spectroscopic Behavior

  • Spectroscopy : Chlorinated derivatives show distinct NMR deshielding compared to phenyl-substituted analogs. For example, 3,7-dichloro substitution shifts proton signals upfield due to electron withdrawal .
  • Thermal Degradation : Heptaphenylcycloheptatriene (1 ) undergoes phenyl rearrangement at elevated temperatures, while 3,7-dichloro derivatives remain stable under similar conditions.

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